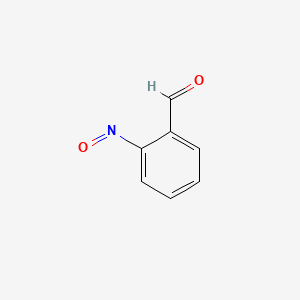

Benzaldehyde, 2-nitroso-

CAS No.: 29809-25-4

Cat. No.: VC3828799

Molecular Formula: C7H5NO2

Molecular Weight: 135.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29809-25-4 |

|---|---|

| Molecular Formula | C7H5NO2 |

| Molecular Weight | 135.12 g/mol |

| IUPAC Name | 2-nitrosobenzaldehyde |

| Standard InChI | InChI=1S/C7H5NO2/c9-5-6-3-1-2-4-7(6)8-10/h1-5H |

| Standard InChI Key | YJIHPMSQOPZABY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C=O)N=O |

| Canonical SMILES | C1=CC=C(C(=C1)C=O)N=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Nitrobenzaldehyde (C₇H₅NO₃) features a benzene ring with aldehyde (-CHO) and nitro (-NO₂) groups at the ortho position. The nitro group’s strong electron-withdrawing effect increases the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles . The planar structure facilitates conjugation between the aromatic ring and substituents, influencing its spectral and reactive behavior.

Physical Properties

Key physicochemical parameters are summarized below:

The compound’s low water solubility and volatility with steam make it suitable for reactions in nonpolar solvents . Its crystalline form appears as yellow needles or powder, with stability concerns under prolonged air exposure due to potential oxidation .

Synthesis and Production Methods

Industrial Synthesis

The primary industrial route involves the oxidation of 2-nitrotoluene. Potassium permanganate (KMnO₄) in acidic conditions converts the methyl group to a carbonyl, yielding 2-nitrobenzaldehyde with ~55% efficiency :

Reaction Pathway:

2-Nitrotoluene + KMnO₄ + H₂SO₄ → 2-Nitrobenzaldehyde + MnSO₄ + K₂SO₄ + H₂O

This method balances cost and yield, though side reactions may form 2-nitrobenzoic acid if over-oxidized .

Laboratory-Scale Preparations

Alternative methods include:

-

Nitration of Benzaldehyde: Direct nitration using mixed acids (HNO₃/H₂SO₄), though regioselectivity challenges arise .

-

Oxidation of 2-Nitrophenylpyruvic Acid: Treatment with KMnO₄ in sodium carbonate, followed by acid workup, achieves moderate yields .

Chemical Reactivity and Reaction Pathways

Nucleophilic Additions

The electron-deficient carbonyl carbon readily undergoes nucleophilic attacks. For instance, hydrazine forms hydrazones, precursors to heterocyclic compounds like quinazolines :

Reduction Reactions

Catalytic hydrogenation or sodium borohydride (NaBH₄) reduces the nitro group to amine, yielding 2-aminobenzaldehyde, a valuable intermediate for dyes and pharmaceuticals :

Condensation Reactions

Condensation with amines forms Schiff bases, which exhibit antimicrobial and anticancer activities . For example, reaction with 2-aminobenzothiazole yields a fluorescent sensor for metal ions :

Applications in Organic Synthesis and Industry

Pharmaceutical Intermediates

2-Nitrobenzaldehyde is critical in synthesizing:

Materials Science

-

Fluorescent Sensors: Derivatives detect pH changes and metal ions via emission shifts .

-

Photolabile Protecting Groups: The 2-nitrobenzyl group cleaves under UV light, enabling controlled release in drug delivery systems .

Biomedical Applications

Antimicrobial Activity

Schiff bases derived from 2-nitrobenzaldehyde show efficacy against Staphylococcus aureus and Escherichia coli, with MIC values as low as 8 µg/mL .

Enzyme Inhibition

N-Oxide derivatives selectively inhibit cytochrome P450 enzymes, offering avenues for metabolic disorder treatments .

Photochemical Behavior and Advanced Studies

One-Photon UV Absorption

UV irradiation (200–380 nm) cleaves the 2-nitrobenzyl group, releasing protons used in pH-sensitive drug delivery .

Two-Photon Photolysis

Femtosecond laser pulses at 720 nm induce multiphoton excitation, enabling precise proton release in biological systems without UV-induced damage .

Mechanism:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume